molecular formula C14H17NO4S B5702932 Cyclohexyl 2-(2-nitrophenyl)sulfanylacetate

Cyclohexyl 2-(2-nitrophenyl)sulfanylacetate

Cat. No.: B5702932
M. Wt: 295.36 g/mol
InChI Key: XWWMTUWIJCCOPH-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(2-nitrophenyl)sulfanylacetate is an organic compound that features a cyclohexyl group attached to a 2-(2-nitrophenyl)sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-(2-nitrophenyl)sulfanylacetate typically involves the reaction of cyclohexanol with 2-(2-nitrophenyl)sulfanylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(2-nitrophenyl)sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Amides, esters

Scientific Research Applications

Cyclohexyl 2-(2-nitrophenyl)sulfanylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(2-nitrophenyl)sulfanylacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate
  • Cyclohexyl 2-(4-nitrophenyl)sulfanylacetate

Uniqueness

Cyclohexyl 2-(2-nitrophenyl)sulfanylacetate is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of the cyclohexyl group also imparts distinct steric and electronic properties that differentiate it from similar compounds.

Properties

IUPAC Name

cyclohexyl 2-(2-nitrophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c16-14(19-11-6-2-1-3-7-11)10-20-13-9-5-4-8-12(13)15(17)18/h4-5,8-9,11H,1-3,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWMTUWIJCCOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CSC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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